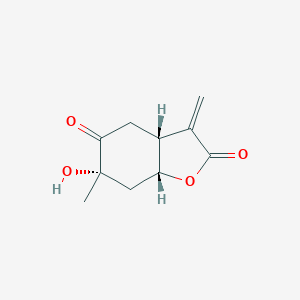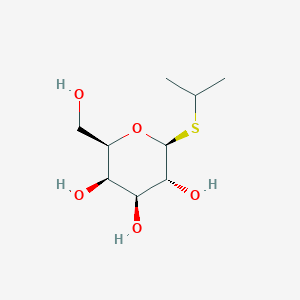
2(3H)-Benzothiazolone,6-ethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylbenzo[d]thiazol-2-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 6-Ethylbenzo[d]thiazol-2-ol consists of a benzene ring fused with a thiazole ring, with an ethyl group attached to the sixth position and a hydroxyl group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylbenzo[d]thiazol-2-ol can be achieved through various synthetic pathways. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . Another approach includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl) piperidine hydrochloride or 4-(2-chloroethyl) morpholine hydrochloride .
Industrial Production Methods
Industrial production of 6-Ethylbenzo[d]thiazol-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethylbenzo[d]thiazol-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Ethylbenzo[d]thiazol-2-ol can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
6-Ethylbenzo[d]thiazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an anti-tubercular agent and for its anti-inflammatory properties
Mécanisme D'action
The mechanism of action of 6-Ethylbenzo[d]thiazol-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The compound’s antimicrobial activity is attributed to its ability to permeabilize bacterial membranes and bind to intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methylbenzo[d]thiazol-2-amine
- 6-Chlorobenzo[d]thiazol-2-amine
- 6-Fluorobenzo[d]thiazol-2-amine
Uniqueness
6-Ethylbenzo[d]thiazol-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity under certain conditions .
Propriétés
Numéro CAS |
106675-21-2 |
|---|---|
Formule moléculaire |
C9H9NOS |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
6-ethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-2-6-3-4-7-8(5-6)12-9(11)10-7/h3-5H,2H2,1H3,(H,10,11) |
Clé InChI |
YDSXLCGOBXZYOK-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)NC(=O)S2 |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



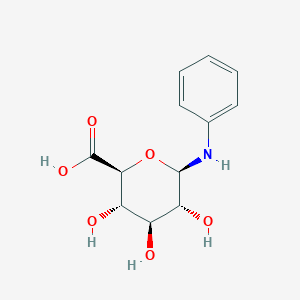

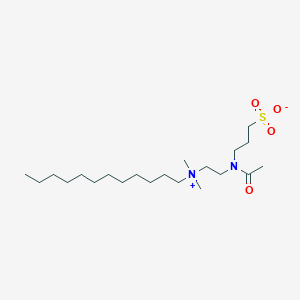
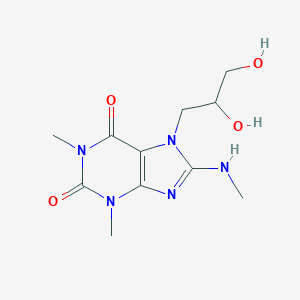

![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)
![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)
